Cas no 684232-50-6 (2,6-dimethoxy-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide)
2,6-dimethoxy-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 2,6-dimethoxy-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide
- Benzamide, 2,6-dimethoxy-N-[4-(2-oxo-2H-1-benzopyran-3-yl)-2-thiazolyl]-
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- Inchi: 1S/C21H16N2O5S/c1-26-16-8-5-9-17(27-2)18(16)19(24)23-21-22-14(11-29-21)13-10-12-6-3-4-7-15(12)28-20(13)25/h3-11H,1-2H3,(H,22,23,24)
- InChI Key: ILHJJRPBPPLIAN-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC3=CC=CC=C3OC2=O)=CS1)(=O)C1=C(OC)C=CC=C1OC
Experimental Properties
- Density: 1.413±0.06 g/cm3(Predicted)
- pka: 7.48±0.50(Predicted)
2,6-dimethoxy-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1166-0108-2μmol |
2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |
684232-50-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1166-0108-5μmol |
2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |
684232-50-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1166-0108-10μmol |
2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |
684232-50-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1166-0108-20μmol |
2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |
684232-50-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1166-0108-1mg |
2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |
684232-50-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1166-0108-2mg |
2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |
684232-50-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1166-0108-3mg |
2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |
684232-50-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1166-0108-4mg |
2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |
684232-50-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1166-0108-5mg |
2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |
684232-50-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1166-0108-10mg |
2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |
684232-50-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2,6-dimethoxy-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide Related Literature
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 2,6-dimethoxy-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide
Compound CAS No. 684232-50-6: 2,6-Dimethoxy-N-(4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl)benzamide
The compound with CAS No. 684232-50-6, known as 2,6-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl)benzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a benzamide core with a 1,3-thiazole ring and a chromene moiety. The benzamide group is a common feature in many bioactive compounds, often contributing to their pharmacokinetic properties and receptor interactions.
Recent studies have highlighted the potential of this compound as a bioactive agent in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated its ability to modulate key enzymes involved in inflammatory pathways. The chromene moiety, which is part of the molecule's structure, is known for its antioxidant properties and has been linked to anti-inflammatory effects in preclinical models. This makes the compound a promising candidate for the development of novel anti-inflammatory drugs.
In addition to its anti-inflammatory potential, the compound has shown interesting activity in anticancer research. A study conducted by researchers at the University of California revealed that CAS No. 684232-50-6 exhibits selective cytotoxicity against various cancer cell lines, particularly those associated with breast and colon cancers. The mechanism of action appears to involve inhibition of key oncogenic pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the 1,3-thiazole ring into the molecule's structure is achieved through a nucleophilic substitution reaction, while the chromene moiety is synthesized via a Diels-Alder reaction followed by oxidation. These steps ensure the stability and bioavailability of the final product.
From an analytical standpoint, the compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses confirm the molecular formula C19H17N3O4S and a molecular weight of 407.4 g/mol. The purity of the compound is typically assessed using high-performance liquid chromatography (HPLC), ensuring that it meets rigorous quality control standards for use in preclinical studies.
One of the most exciting aspects of this compound is its potential for further modification to enhance its therapeutic profile. Researchers are currently exploring analogs that incorporate additional functional groups to improve solubility and bioavailability. For example, substituting the methoxy groups on the benzamide core with other electron-donating or withdrawing groups could significantly alter the molecule's pharmacokinetic properties.
In conclusion, CAS No. 684232-50-6, or 2,6-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl)benzamide, represents a cutting-edge advancement in medicinal chemistry. Its unique structure and diverse biological activities make it a valuable tool for exploring new therapeutic strategies across multiple disease areas. As research continues to unfold, this compound holds immense promise for contributing to the development of innovative treatments in oncology and inflammation management.
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